妥布霉素

概述

描述

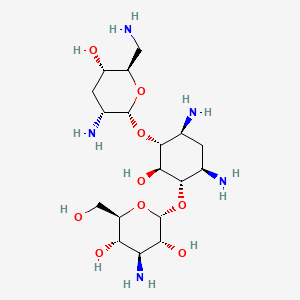

妥布霉素是一种氨基糖苷类抗生素,来源于链霉菌属细菌。它主要用于治疗各种类型的细菌感染,特别是革兰氏阴性菌引起的感染。 妥布霉素对铜绿假单胞菌特别有效,铜绿假单胞菌是医院感染中常见的病原体 .

科学研究应用

妥布霉素在科学研究中有着广泛的应用,包括:

化学: 妥布霉素被用作氨基糖苷类抗生素及其与细菌核糖体的相互作用研究的模型化合物。

生物学: 妥布霉素用于细菌耐药机制研究和新型抗生素的开发。

医学: 妥布霉素用于治疗各种细菌感染,包括囊性纤维化患者和眼部感染。

作用机制

妥布霉素通过与细菌核糖体的 30S 亚基结合发挥其抗菌作用。这种结合会干扰蛋白质合成的起始,导致错误蛋白质的产生,最终导致细菌细胞死亡。 妥布霉素还会破坏细菌细胞膜的完整性,进一步促进其杀菌作用 .

安全和危害

未来方向

生化分析

Biochemical Properties

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria . The mechanism of action of Tobramycin has not been unambiguously elucidated .

Cellular Effects

Tobramycin is taken up and retained by proximal tubule and cochlear cells in the kidney and ear, respectively, and hence carries a risk of nephrotoxicity and ototoxicity . There is also a risk of neuromuscular block, which may be more pronounced in patients with preexisting neuromuscular disorders .

Molecular Mechanism

Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing formation of the 70S complex. As a result, mRNA cannot be translated into protein, and cell death ensues . Tobramycin also binds to RNA-aptamers, artificially created molecules to bind to certain targets .

Temporal Effects in Laboratory Settings

In a study, the rate and extent of biofilm killing and recovery varied between antibiotic classes and maturity of the biofilm. Rapid antibiotic tolerance was observed with both antibiotics, exemplified by the ability of biofilm cells to grow in increasingly higher meropenem and tobramycin concentrations .

Dosage Effects in Animal Models

This dose can be increased or decreased depending on the individual dog’s response to the medication .

Metabolic Pathways

Spaceflight had a significant impact on different metabolic pathways. KEGG enrichment analysis indicated that the significantly enriched in the supernatant (S) were nicotinate and nicotinamide metabolism, aminobenzoate degradation, ABC transporters, metabolic pathways, and microbial metabolism in diverse environments .

Transport and Distribution

Tobramycin is primarily eliminated unchanged via the kidney (76%–92%) and is characterized by a narrow therapeutic index . The volume of distribution of tobramycin is equivalent to about 30% of the total body weight and the half-life of tobramycin is about 2 hours .

Subcellular Localization

The subcellular localization of tobramycin in the renal cortices of rats was determined with ultrathin sections by immunogold labeling . Tobramycin was detected over the lysosomes of proximal tubular cells, but the labeling was concentrated into small areas in the matrix of the lysosomes .

准备方法

合成路线和反应条件

妥布霉素是通过一系列化学反应从天然产物奈布霉素合成而来。合成过程涉及多个步骤,包括糖基化和脱保护反应。合成过程中的关键步骤包括:

糖基化: 将糖基连接到氨基环己醇核心。

脱保护: 去除保护基团,生成最终产物。

工业生产方法

妥布霉素的工业生产通常涉及使用链霉菌属细菌进行发酵。然后对发酵液进行提取和纯化过程,以分离妥布霉素。 纯化后的化合物随后被制成各种剂型,例如注射液、吸入溶液和眼药 .

化学反应分析

反应类型

妥布霉素经历了几种类型的化学反应,包括:

氧化: 妥布霉素可以被氧化形成各种降解产物。

还原: 还原反应可以改变妥布霉素分子上的官能团。

取代: 妥布霉素可以发生取代反应,特别是在氨基处。

常用试剂和条件

妥布霉素反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在温和的条件下进行,以防止抗生素降解 .

主要生成产物

妥布霉素反应产生的主要产物包括各种降解产物和修饰的氨基糖苷类。 这些产物可以使用高效液相色谱 (HPLC) 和质谱 (MS) 等技术进行分析 .

相似化合物的比较

妥布霉素属于氨基糖苷类抗生素,该类抗生素还包括其他化合物,如庆大霉素、阿米卡星和卡那霉素。与这些抗生素相比,妥布霉素对铜绿假单胞菌特别有效。 其独特的结构使其能够逃避某些细菌耐药机制,使其成为治疗多重耐药感染的宝贵选择 .

类似化合物的列表

- 庆大霉素

- 阿米卡星

- 卡那霉素

- 新霉素

妥布霉素对多种细菌的有效性及其克服耐药机制的能力突出了其在临床和研究环境中的重要性。

属性

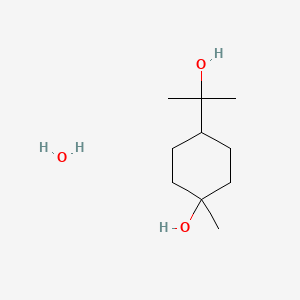

IUPAC Name |

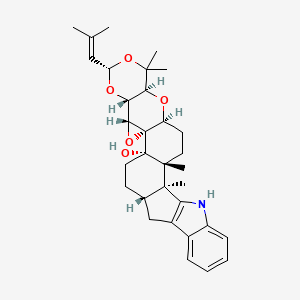

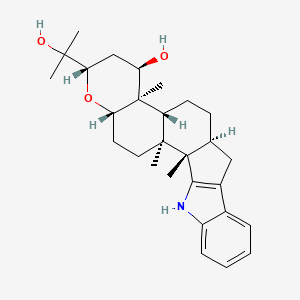

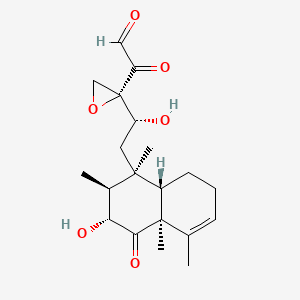

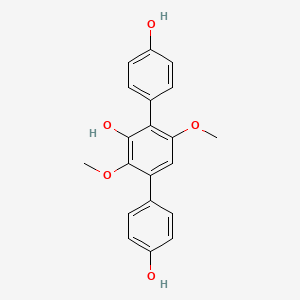

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49842-07-1 (Sulfate) | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023680 | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

32986-56-4 | |

| Record name | Tobramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tobramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOBRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tobramycin exert its antimicrobial effect?

A1: Tobramycin, an aminoglycoside antibiotic, disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] This binding interferes with the translation process, ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of tobramycin?

A2: Tobramycin has a molecular formula of C18H37N5O9 and a molecular weight of 467.52 g/mol. [, ]

Q3: How does the stability of tobramycin change when mixed with other antibiotics in human serum?

A4: Tobramycin's stability in human serum is affected by temperature and the presence of certain penicillins. [] For instance, at 0°C, tobramycin mixed with ampicillin was less stable compared to other mixtures. At 23°C and 37°C, mixing with carbenicillin resulted in decreased tobramycin stability. [, ]

Q4: Does tobramycin exhibit any catalytic properties?

A5: Tobramycin itself is not known to have catalytic properties. Its primary mechanism of action involves binding and inhibiting the function of the bacterial ribosome. [, ]

Q5: Have computational methods been employed in tobramycin research?

A6: While computational chemistry techniques are not extensively discussed within the provided research, one study mentions the potential use of fluorescence polarization immunoassay (FPIA) for tobramycin analysis in human serum. []

Q6: What strategies enhance tobramycin stability and delivery?

A8: Research highlights the development of dry powder inhaler (DPI) formulations of tobramycin, aiming to improve lung deposition and reduce systemic side effects. [, , ] These formulations often involve techniques like spray drying and lipid coating to optimize particle size and dispersion. [, , ]

Q7: Are there any long-term stability concerns with tobramycin DPI formulations?

A9: Studies have demonstrated the stability of optimized tobramycin DPI formulations (lipid-coated, nanoparticle, and amorphous drug-coated) for over 12 months under various ICH temperature and humidity conditions. These formulations maintained their crystalline state, particle size distribution, redispersion characteristics, and deposition results. []

Q8: Is there specific information available regarding SHE regulations for tobramycin in these papers?

A8: The provided research articles primarily focus on clinical and pharmacological aspects of tobramycin. They don't delve into specific SHE regulations.

Q9: How is tobramycin absorbed and eliminated from the body?

A11: Tobramycin is poorly absorbed orally and is typically administered intravenously or via inhalation. [, ] It's primarily eliminated renally, with dosage adjustments necessary for patients with impaired kidney function. [, , , ]

Q10: Does the route of administration affect tobramycin's pharmacokinetics?

A12: Yes, the route of administration significantly impacts tobramycin pharmacokinetics. [, , , ] Inhaled tobramycin achieves high concentrations in the lungs with minimal systemic absorption, while intravenous administration results in higher serum levels. [, , , , ]

Q11: How does age influence tobramycin pharmacokinetics?

A13: Research indicates that elderly patients, particularly those over 80, may have a longer tobramycin half-life, potentially due to age-related decline in kidney function. []

Q12: What in vitro models are used to study tobramycin's activity?

A12: In vitro studies utilize various methods to evaluate tobramycin's efficacy, including:

- Minimum inhibitory concentration (MIC) determination: This common method assesses the lowest concentration of tobramycin required to inhibit bacterial growth. [, , , , , ]

- Time-kill assays: These assays provide a dynamic view of tobramycin's bactericidal activity over time. []

- Biofilm models: These models assess tobramycin's effectiveness against bacteria growing in biofilms, which are more resistant to antibiotics. [, , ]

Q13: What in vivo models are used to study tobramycin?

A15: Animal models, particularly mouse models, have been employed to investigate tobramycin's efficacy in lung infections, including adaptive resistance. [] Additionally, rabbit models are used for ocular drug delivery studies, assessing corneal penetration and efficacy against bacterial keratitis. []

Q14: Are there clinical trials evaluating tobramycin's efficacy?

A14: Numerous clinical trials have investigated tobramycin's efficacy in various clinical settings. These include:

- Eradication of Pseudomonas aeruginosa in cystic fibrosis (CF): Several trials have examined the effectiveness of inhaled tobramycin in eradicating P. aeruginosa from the lungs of CF patients. [, , , ]

- Treatment of acute bacterial conjunctivitis: Clinical trials have compared the efficacy and safety of different tobramycin ophthalmic formulations for treating eye infections. []

- Treatment of chronic intramedullary osteomyelitis: Studies have explored the use of tobramycin-loaded calcium sulfate as a novel treatment approach for bone infections. []

Q15: How does resistance to tobramycin develop?

A15: Resistance to tobramycin can arise through various mechanisms:

- Enzymatic modification: Bacteria can produce enzymes that inactivate tobramycin by acetylation, adenylation, or phosphorylation. [, ]

- Altered ribosomal target: Mutations in the bacterial ribosome can reduce tobramycin binding affinity, leading to resistance. [, ]

- Reduced permeability and efflux pumps: Bacteria can decrease tobramycin uptake or actively pump it out of the cell, lowering intracellular drug concentration. [, ]

Q16: Does resistance to other aminoglycosides confer cross-resistance to tobramycin?

A18: Yes, cross-resistance among aminoglycosides, including tobramycin, is a significant concern. [, , ] The shared mechanism of action and resistance mechanisms among these antibiotics contribute to the development of multidrug resistance. [, , ]

Q17: What are the potential adverse effects of tobramycin?

A17: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's important to acknowledge that like all medications, tobramycin can have potential adverse effects.

Q18: How do researchers aim to improve tobramycin delivery to the lungs?

A20: Researchers are exploring novel drug delivery systems, particularly for pulmonary administration, to enhance tobramycin's therapeutic index. [, , ] Dry powder inhalers (DPIs) are designed to deliver tobramycin directly to the lungs, achieving high local concentrations while minimizing systemic exposure and potential side effects. [, , , ]

Q19: Are there any other targeted delivery approaches for tobramycin?

A21: Beyond pulmonary delivery, researchers are investigating tobramycin-loaded nanostructured liquid crystalline particles for ocular delivery. [] This approach aims to improve drug retention time and corneal permeability, enhancing its effectiveness in treating bacterial keratitis. []

Q20: What analytical methods are used to measure tobramycin concentrations?

A20: Various analytical techniques are employed for tobramycin quantification, including:

- High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify tobramycin in various matrices. [, ]

- Radioenzymatic assay: This sensitive method uses a radiolabeled substrate to measure tobramycin concentrations. []

- Colorimetric assay: This simple and rapid method relies on a color change to quantify tobramycin. []

Q21: What methods are used to assess tobramycin susceptibility?

A21: Commonly used methods for determining bacterial susceptibility to tobramycin include:

- Agar dilution: This reference method involves incorporating varying concentrations of tobramycin into agar plates and assessing bacterial growth. [, , , ]

- Broth microdilution: This automated method uses liquid media with different tobramycin concentrations to determine the minimum inhibitory concentration (MIC). [, ]

- Etest: This commercially available strip method provides a gradient of tobramycin concentrations on a plastic strip for MIC determination. []

Q22: Do the provided articles address the environmental impact of tobramycin?

A22: The provided research focuses on clinical and pharmacological aspects of tobramycin. They don't provide information on its environmental impact or degradation.

Q23: How does tobramycin's solubility impact its formulation and delivery?

A26: While specific solubility data is not provided in the research articles, achieving optimal tobramycin dissolution and solubility is crucial for its formulation, particularly for inhaled delivery systems like DPIs. [, ]

Q24: Do the provided articles address tobramycin's immunogenicity or potential immunological responses?

A24: The research papers primarily focus on tobramycin's antibacterial activity and pharmacokinetic properties. They don't delve into its immunogenicity or potential to elicit immunological responses.

Q25: Do the articles provide information on tobramycin's interactions with drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A25: The research focuses primarily on tobramycin's direct antibacterial effects and clinical applications. It doesn't provide specific details regarding interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability.

Q26: Do the articles compare tobramycin with alternative antibiotics? Is there information on recycling, waste management, or research infrastructure?

A30: While some articles compare tobramycin's efficacy to other antibiotics like gentamicin and amikacin, [, , ] they primarily focus on tobramycin's specific properties and applications. There's no discussion on recycling, waste management, or research infrastructure related to tobramycin.

Q27: How has tobramycin research evolved over time?

A31: Although not explicitly detailed, the research papers offer insights into the evolution of tobramycin research, highlighting its use in various clinical settings and the development of novel formulations for improved delivery and efficacy. Early studies focused on comparing tobramycin's efficacy with existing aminoglycosides, [, , ] while more recent research explores targeted delivery systems, [, , , , ] combination therapies, [, , ] and its use in specific patient populations like those with cystic fibrosis. [, , , ]

Q28: How does tobramycin research bridge different scientific disciplines?

A32: Tobramycin research exemplifies cross-disciplinary collaboration, encompassing aspects of microbiology, pharmacology, pharmaceutical sciences, and clinical medicine. Efforts to develop novel drug delivery systems, understand resistance mechanisms, and optimize treatment strategies highlight the synergistic nature of this research field. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。